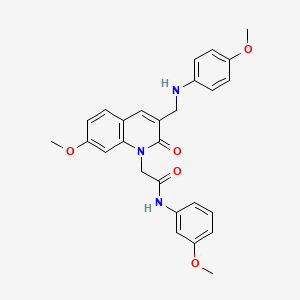
2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity and Structure-Activity Relationships
Research has been conducted on the synthesis and evaluation of quinoline derivatives, including compounds similar to the one , for their antimalarial activity. Studies have explored the quantitative structure-activity relationships (QSAR) of various analogs to enhance antimalarial potency. For instance, a series of compounds were synthesized and evaluated for their activity against Plasmodium berghei in mice, showing promising results that encouraged further clinical trials. This research underscores the potential of quinoline derivatives in developing antimalarial agents (Werbel et al., 1986).
Anti-Cancer Potential and Molecular Modeling
Another significant area of application involves the investigation of quinoline derivatives as inhibitors of key biological targets in cancer cells. A study focused on the design, synthesis, and evaluation of quinoline derivatives as inhibitors for methionine synthase (MetS), a target overexpressed in certain tumor cells. Molecular modeling and cytotoxic activity assessments revealed that some compounds exhibited promising IC50 values against cancer cell lines, suggesting a potential route for the development of new anticancer drugs (Elfekki et al., 2014).
Applications in Insecticide Development
Quinoline derivatives have also been explored for their insecticidal properties. Research into the synthesis and toxicity of pyridine derivatives against agricultural pests, such as the cowpea aphid, has shown that certain compounds possess significant aphidicidal activities. This research opens up possibilities for developing new, more effective insecticides based on the quinoline scaffold (Bakhite et al., 2014).
Osteoarthritis Research
The search for new treatments for osteoarthritis has led to the evaluation of quinoline derivatives as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in the progression of the disease. A study identified a specific quinoline derivative that attenuated MMP13 mRNA expression in cytokine-stimulated chondrosarcoma cells, highlighting its potential as a therapeutic agent in early osteoarthritis (Inagaki et al., 2022).
Mecanismo De Acción
Target of action
Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . Aniline derivatives, on the other hand, are often used in the synthesis of pharmaceuticals and can interact with a variety of biological targets depending on their specific structures .
Mode of action
The mode of action of “2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide” would depend on its specific targets. Quinoline derivatives often intercalate into DNA, disrupting its structure and function . Aniline derivatives can have a variety of modes of action depending on their specific structures and targets .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its specific targets. Quinoline and aniline derivatives can affect a variety of biochemical pathways due to their potential to interact with multiple targets .
Pharmacokinetics
The ADME properties of this compound would depend on its specific structure. Quinoline and aniline derivatives can have varied absorption, distribution, metabolism, and excretion profiles .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoline and aniline derivatives can have a variety of effects, from antimicrobial to anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Propiedades
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-11-8-20(9-12-22)28-16-19-13-18-7-10-24(35-3)15-25(18)30(27(19)32)17-26(31)29-21-5-4-6-23(14-21)34-2/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZPFLCEMROBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

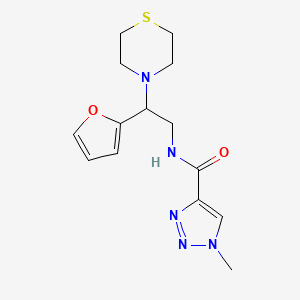
![4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2568125.png)
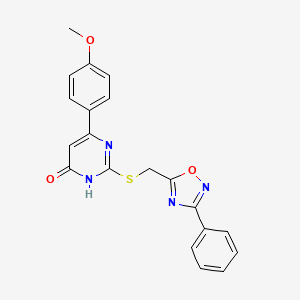
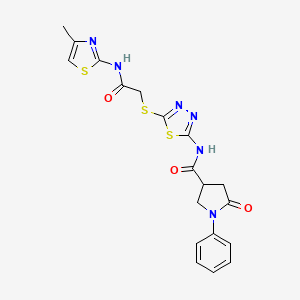
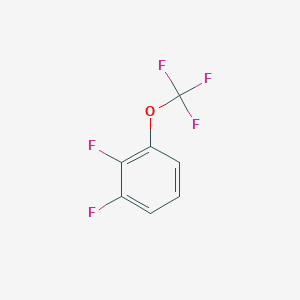
![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)
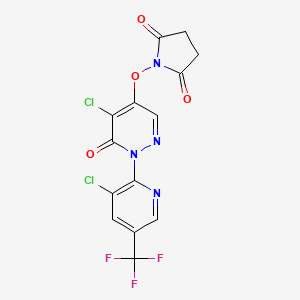
![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)


![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)

